Valerophenone, 2'-(2-(diisopropylamino)ethoxy)-, hydrochloride
Overview
Description
Valerophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a valerophenone core linked to a diisopropylaminoethoxy group, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Valerophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride typically involves the following steps:
Formation of the Valerophenone Core: The initial step involves the synthesis of valerophenone through the Friedel-Crafts acylation of benzene with valeroyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Diisopropylaminoethoxy Group: The valerophenone core is then reacted with 2-(diisopropylamino)ethanol under basic conditions to form the ether linkage. This step often requires a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, facilitating the nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s solubility and stability.
Industrial Production Methods: Industrial production of Valerophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the valerophenone core, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the valerophenone core, converting it to the corresponding alcohol.
Substitution: The diisopropylaminoethoxy group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or thiolates can be employed in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers or amines, depending on the nucleophile used.
Scientific Research Applications
Valerophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which Valerophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride exerts its effects is largely dependent on its interaction with biological targets. The diisopropylaminoethoxy group can interact with receptors or enzymes, potentially inhibiting their activity or altering their function. The valerophenone core may also play a role in binding to specific molecular targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Valerophenone: The parent compound without the diisopropylaminoethoxy group.
2-(Diisopropylamino)ethanol: The alcohol precursor used in the synthesis.
Hydrochloride Salts of Similar Amines: Compounds with similar amine groups but different core structures.
Uniqueness: Valerophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride is unique due to the combination of the valerophenone core and the diisopropylaminoethoxy group, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it valuable in specialized applications where both structural components are required for activity.
Properties
IUPAC Name |
1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]pentan-1-one;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-6-7-11-18(21)17-10-8-9-12-19(17)22-14-13-20(15(2)3)16(4)5;/h8-10,12,15-16H,6-7,11,13-14H2,1-5H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEZBIHOFIWTOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CC=C1OCCN(C(C)C)C(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174917 | |
Record name | Valerophenone, 2'-(2-(diisopropylamino)ethoxy)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20809-26-1 | |
Record name | Valerophenone, 2'-(2-(diisopropylamino)ethoxy)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020809261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valerophenone, 2'-(2-(diisopropylamino)ethoxy)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.